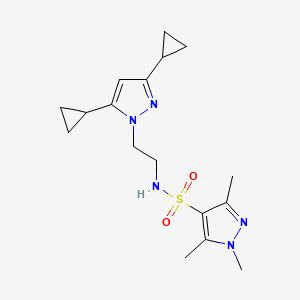
8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione, commonly known as DBM, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. DBM belongs to the family of purinergic receptor antagonists and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
DBM exerts its effects through the inhibition of purinergic receptors, specifically the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed on a number of different cell types, including immune cells and cancer cells. Inhibition of the P2X7 receptor has been shown to have a number of different effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation.
Biochemical and Physiological Effects
DBM has a number of different biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. DBM has also been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has a number of advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, its neuroprotective properties, and its vasodilatory properties. However, there are also some limitations to the use of DBM in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are a number of different future directions for research on DBM, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent in a number of different fields, and the investigation of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential side effects.
Méthodes De Synthèse
DBM can be synthesized through a number of different methods, including the reaction of 3,5-dimethylpyrazole with butyl acetoacetate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine. Other methods include the reaction of 3,5-dimethylpyrazole with butyl malonate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential therapeutic applications in a number of different fields, including cancer research, neurology, and cardiovascular disease. DBM has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurology, DBM has been shown to have neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation. In cardiovascular disease, DBM has been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.
Propriétés
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-12-13(19(4)16(24)20(5)14(12)23)17-15(21)22-11(3)9-10(2)18-22/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJMCDDYSNWUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)
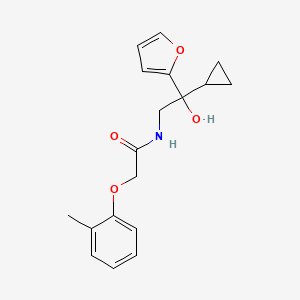
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
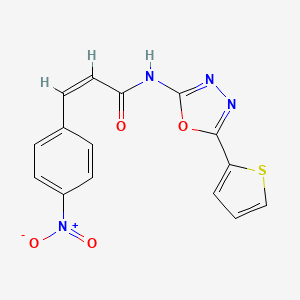
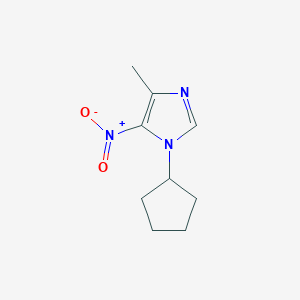
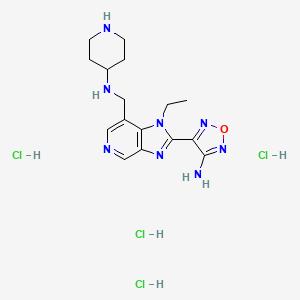
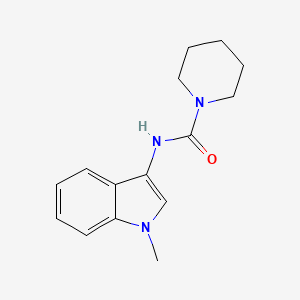
![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
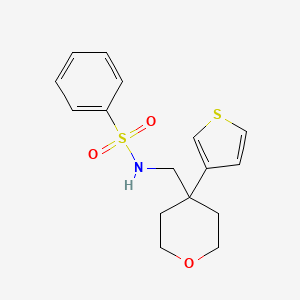
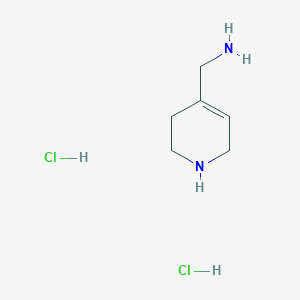
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
